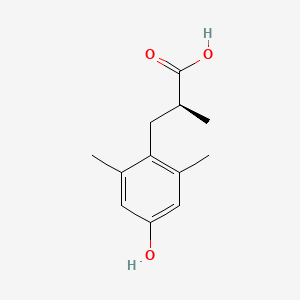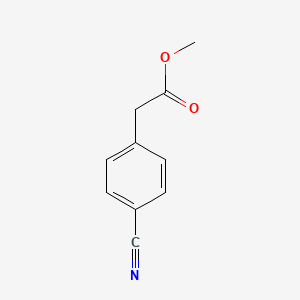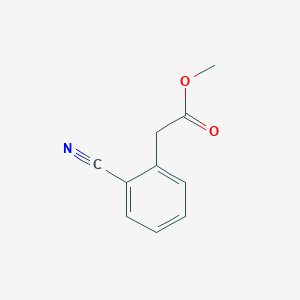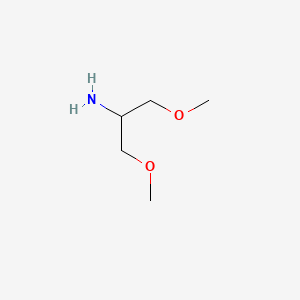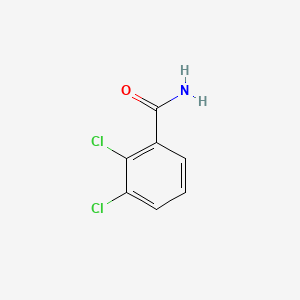
2,3-Dichlorobenzamide
Übersicht
Beschreibung
2,3-Dichlorobenzamide is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of benzamide where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzamide can be synthesized through the reaction of 2,3-dichlorobenzoyl chloride with ammonia or amines. The reaction typically occurs in a solvent such as N,N-dimethylformamide at elevated temperatures (around 60°C) to yield the desired benzamide derivative .
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of benzamide derivatives followed by purification processes to ensure high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dichlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Oxidation Reactions: Oxidation can lead to the formation of more complex derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines .
Wissenschaftliche Forschungsanwendungen
2,3-Dichlorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-dichlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dichlorobenzamide
- 3,5-Dichlorobenzamide
- 2,6-Dichlorobenzamide
Comparison: 2,3-Dichlorobenzamide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications .
Eigenschaften
IUPAC Name |
2,3-dichlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKYRHRAVGWEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371045 | |
| Record name | 2,3-Dichlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5980-24-5 | |
| Record name | 2,3-Dichlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,3-Dichlorobenzamide in the synthesis of Lamotrigine, and how does its presence as an impurity impact the drug's quality?
A1: this compound serves as a key starting material in the synthesis of Lamotrigine, an anticonvulsant drug []. Its presence as an impurity, specifically N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide (Impurity 9), was identified during the drug's development []. The presence of impurities like this compound derivatives can impact the drug's purity, stability, and potentially its efficacy. Therefore, monitoring and controlling these impurities during Lamotrigine synthesis is crucial for ensuring drug quality and safety.
Q2: How is this compound utilized in the synthesis of heterocyclic compounds, and what are the potential applications of these compounds?
A2: this compound is reacted with different aromatic aldehydes to form chalcones, which are then used to synthesize 1H-pyrazolines and N-phenyl pyrazolines []. These heterocyclic compounds, including those derived from this compound, are known for their diverse biological activities, including antimicrobial properties []. Further research exploring the structure-activity relationships of these compounds could lead to the development of novel antimicrobial agents.
Q3: Can you elaborate on the analytical techniques employed to identify and characterize this compound and its derivatives as impurities in pharmaceutical products?
A3: Researchers utilize a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to identify and characterize this compound derivatives []. These techniques provide detailed information about the molecular structure, functional groups, and fragmentation patterns, allowing for unambiguous identification of these compounds as impurities in pharmaceutical products like Lamotrigine. High-performance liquid chromatography (HPLC) is often used to separate and quantify these impurities. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


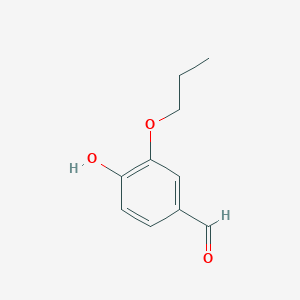

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)
![Ethanol, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1300978.png)
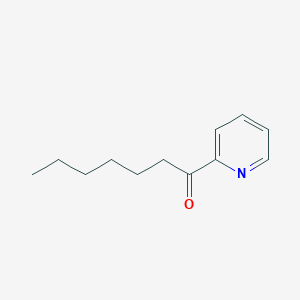
![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)
![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)
